Methyl 2-[3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enoylamino]acetate
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Overview
Description
Methyl 2-[3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enoylamino]acetate is a synthetic organic compound characterized by the presence of a nitrobenzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enoylamino]acetate typically involves a multi-step process. One common method includes the following steps:
Condensation: The reaction of the nitrobenzodioxole with an appropriate acylating agent to form the enoylamino intermediate.
Esterification: The final step involves the esterification of the intermediate with methanol to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enoylamino]acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while substitution reactions can yield a variety of functionalized products .
Scientific Research Applications
Methyl 2-[3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enoylamino]acetate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer properties due to its ability to interact with biological targets such as tubulin.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of Methyl 2-[3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enoylamino]acetate involves its interaction with molecular targets such as tubulin. The compound can bind to tubulin, inhibiting its polymerization and thus disrupting microtubule dynamics. This leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol
- 4-Bromo-3-methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]aniline
Uniqueness
Methyl 2-[3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enoylamino]acetate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its nitrobenzodioxole moiety is particularly important for its interaction with biological targets, setting it apart from other similar compounds .
Properties
IUPAC Name |
methyl 2-[3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enoylamino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O7/c1-20-13(17)6-14-12(16)3-2-8-4-10-11(22-7-21-10)5-9(8)15(18)19/h2-5H,6-7H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYSMOUHESYIOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)C=CC1=CC2=C(C=C1[N+](=O)[O-])OCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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